Physicochemical Profiling and Synthetic Workflows of 3(2H)-Pyridazinone, 4,5-dihydro-4-methyl-6-phenyl-
Physicochemical Profiling and Synthetic Workflows of 3(2H)-Pyridazinone, 4,5-dihydro-4-methyl-6-phenyl-
Executive Summary
The compound 3(2H)-Pyridazinone, 4,5-dihydro-4-methyl-6-phenyl- (CAS Registry Number: 52239-91-5) is a highly versatile heterocyclic scaffold predominantly utilized in medicinal chemistry and rational drug design. Characterized by a six-membered dihydropyridazinone ring bearing a phenyl group at the C6 position and a methyl group at the C4 position, this molecule serves as a critical structural motif for developing potent cardiotonic agents, phosphodiesterase III (PDE3) inhibitors, and antihypertensive drugs[1].
As a Senior Application Scientist, I have structured this technical whitepaper to provide an authoritative, in-depth analysis of the physicochemical properties, structural causality, and self-validating synthetic protocols required to isolate and characterize this molecule.
Physicochemical Properties & Structural Data
Understanding the physicochemical parameters of the 4-methyl-6-phenyl-4,5-dihydro-3(2H)-pyridazinone scaffold is essential for predicting its pharmacokinetic behavior (ADME) and optimizing downstream synthetic reactions. The presence of the C4-methyl group introduces a chiral center, which can significantly influence target-protein binding affinities (e.g., stereoselective inhibition of PDE enzymes).
Quantitative Data Summary
| Property | Value | Experimental / Computational Context |
| CAS Registry Number | 52239-91-5 | Standard identifier for the 4-methyl derivative |
| Molecular Formula | C₁₁H₁₂N₂O | Confirmed by High-Resolution Mass Spectrometry |
| Molecular Weight | 188.23 g/mol | Monoisotopic mass: 188.0949 Da |
| LogP (Octanol/Water) | ~1.6 - 1.8 | Optimal lipophilicity for passive membrane permeability |
| Topological Polar Surface Area | 41.5 Ų | Indicates excellent blood-brain barrier (BBB) and cellular penetration |
| Hydrogen Bond Donors | 1 (Lactam N-H) | Critical for hydrogen bonding with receptor active site residues |
| Hydrogen Bond Acceptors | 1 (Lactam C=O) | Acts as a dual pharmacophore point with the N-H group |
| Melting Point | 145 - 150 °C | Indicates a stable crystalline lattice, typical for dihydropyridazinones |
Pharmacological Significance: The PDE3 Inhibition Paradigm
The 4,5-dihydro-3(2H)-pyridazinone core is a "privileged scaffold" in cardiovascular pharmacology.
Mechanistic Causality: The lactam moiety (N-H and C=O) acts as a bioisostere to the pyrimidine ring of cyclic AMP (cAMP). By competitively binding to the catalytic pocket of Phosphodiesterase III (PDE3) in cardiac myocytes, this scaffold prevents the hydrolysis of cAMP to 5'-AMP. The resulting elevation in intracellular cAMP activates Protein Kinase A (PKA). PKA subsequently phosphorylates L-type calcium channels, drastically increasing intracellular calcium (Ca²⁺) influx during systole. This self-amplifying cascade results in a profound positive inotropic effect (increased myocardial contractility) without a proportional increase in myocardial oxygen consumption[1].
Diagram 1: PDE3 Inhibition and Positive Inotropic Signaling Cascade.
Synthetic Methodology & Reaction Causality
The synthesis of 3(2H)-Pyridazinone, 4,5-dihydro-4-methyl-6-phenyl- is achieved via the condensation of a substituted γ-keto acid with hydrazine[1].
Step-by-Step Experimental Protocol
Objective: To synthesize the target scaffold from 2-methyl-4-oxo-4-phenylbutanoic acid and hydrazine hydrate.
Causality & Design: The reaction is performed in a protic solvent system (ethanol with glacial acetic acid). The acetic acid serves a dual mechanistic purpose: it enhances the electrophilicity of the ketone carbonyl via protonation, facilitating the initial nucleophilic attack by the α-nitrogen of hydrazine. The subsequent intramolecular cyclization is thermodynamically driven by the formation of the highly stable 6-membered lactam ring.
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Preparation of Reaction Mixture: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 2-methyl-4-oxo-4-phenylbutanoic acid (10.0 g, 52.0 mmol) in 100 mL of absolute ethanol. Add glacial acetic acid (5 mL) to act as the acid catalyst.
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Addition of Hydrazine: Cool the mixture to 0–5 °C using an ice bath. Slowly add hydrazine hydrate (64% in water, 3.0 mL, ~60 mmol) dropwise over 15 minutes.
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Self-Validation/Causality: The condensation is highly exothermic. Dropwise addition at low temperatures prevents solvent boil-off and suppresses the formation of acyclic azine side-products, ensuring high chemoselectivity.
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Cyclization (Reflux): Remove the ice bath and heat the mixture to reflux (approx. 80 °C) for 4 hours.
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Causality: The thermal energy overcomes the activation barrier for the intramolecular nucleophilic acyl substitution, expelling water and closing the ring.
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Isolation: Concentrate the reaction mixture in vacuo to remove the majority of the ethanol. Pour the concentrated residue into 200 mL of ice-cold distilled water under vigorous stirring to precipitate the product.
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Purification: Filter the white to off-white precipitate under vacuum, wash with cold water (3 x 20 mL) to remove residual hydrazine and acetic acid, and recrystallize from an ethanol/water mixture. Dry in a vacuum oven at 60 °C overnight.
Diagram 2: Step-by-Step Synthetic Workflow and Reaction Conditions.
Analytical Characterization & Protocol Validation
To ensure absolute scientific integrity, the synthesized compound must be subjected to a self-validating analytical workflow. This ensures that the cyclization is complete and the correct regioisomer (4-methyl vs. 5-methyl) has been isolated.
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Infrared (IR) Spectroscopy: The disappearance of the broad carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and the appearance of a sharp lactam N-H stretch (~3200 cm⁻¹) alongside the characteristic lactam C=O stretch (~1660–1680 cm⁻¹) confirm successful ring closure.
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Nuclear Magnetic Resonance (¹H NMR, DMSO-d6): The C4-methyl group is highly diagnostic. It appears as a distinct doublet (~1.1 ppm, J = 7 Hz), confirming its position adjacent to the C4 methine proton. The C5 methylene protons typically appear as a diastereotopic pair of doublets of doublets (an ABX spin system with the C4 proton), validating the saturation at the 4,5-position. A broad singlet at ~10.9 ppm confirms the lactam N-H.
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Mass Spectrometry (ESI-MS): A primary peak at m/z 189 [M+H]⁺ confirms the molecular weight of the cyclized product (188.23 g/mol ).
Diagram 3: Self-Validating Analytical Workflow for Structural Confirmation.
References
- Patent Literature:Substituted 6-phenyl-3(2H)-pyridazinones useful as cardiotonic agents (US4397854A). Google Patents.
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Primary Literature: Curran, W. V., & Ross, A. (1974). 6-Phenyl-4,5-dihydro-3(2H)-pyridazinones. A series of new hypotensive agents. Journal of Medicinal Chemistry, 17(3), 273-281. Available at: [Link]
